molecular formula C8H7NO4 B120224 2-Methyl-6-nitrobenzoic acid CAS No. 13506-76-8

2-Methyl-6-nitrobenzoic acid

Cat. No.: B120224
CAS No.: 13506-76-8
M. Wt: 181.15 g/mol
InChI Key: CCXSGQZMYLXTOI-UHFFFAOYSA-N
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Description

2-Methyl-6-nitrobenzoic acid (C₈H₇NO₄; molecular weight: 181.1455 g/mol) is an aromatic carboxylic acid characterized by a methyl group at the 2-position and a nitro group at the 6-position of the benzene ring . Its IUPAC name is this compound, and it is identified by CAS number 13506-76-6. The compound is a pale yellow crystalline solid, insoluble in water, and exhibits moderate acidity influenced by the electron-withdrawing nitro group .

Preparation Methods

Nitration of 2-Methylbenzoic Acid

The direct nitration of 2-methylbenzoic acid (o-toluic acid) is a plausible route to synthesize 2-methyl-6-nitrobenzoic acid. The methyl and carboxylic acid groups act as ortho/para- and meta-directing groups, respectively, influencing the regioselectivity of nitration.

Reaction Mechanism and Conditions

Nitration typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at controlled temperatures. The carboxylic acid group deactivates the ring, necessitating vigorous conditions. In the case of 2-methylbenzoic acid, nitration preferentially occurs at the para position relative to the methyl group (position 6), yielding the desired product .

Example Protocol :

  • Substrate : 2-Methylbenzoic acid (10 g, 0.066 mol)

  • Nitrating Agent : 70% HNO₃ (15 mL) in H₂SO₄ (30 mL)

  • Temperature : 0–5°C (ice bath)

  • Time : 4–6 hours

  • Workup : Quench with ice, filter, and recrystallize from ethanol/water.

The product is isolated as a pale-yellow solid, with a reported yield of 55–65% in analogous nitrations of methyl-substituted benzoic acids .

Oxidation of 2-Methyl-6-Nitrotoluene

An alternative route involves the oxidation of 2-methyl-6-nitrotoluene to the corresponding carboxylic acid. This two-step method avoids the challenges of regioselective nitration.

Synthesis of 2-Methyl-6-Nitrotoluene

2-Methyltoluene (o-xylene) undergoes nitration to yield a mixture of nitro isomers. The nitro group preferentially enters the para position relative to one methyl group , forming 2-methyl-4-nitrotoluene and 2-methyl-6-nitrotoluene. Separation via fractional crystallization or chromatography is required .

Oxidation to Carboxylic Acid

The methyl group in 2-methyl-6-nitrotoluene is oxidized to a carboxylic acid using strong oxidizing agents:

Oxidation Protocol :

  • Substrate : 2-Methyl-6-nitrotoluene (5 g, 0.027 mol)

  • Oxidizing Agent : KMnO₄ (12 g, 0.076 mol) in aqueous NaOH (10%)

  • Temperature : 80–90°C

  • Time : 8–12 hours

  • Workup : Acidify with HCl, filter, and recrystallize.

This method yields this compound in 60–70% purity, contingent on the initial nitration’s regioselectivity .

A less common approach involves the diazotization of 2-amino-6-methylbenzoic acid, followed by nitro group introduction. This method is limited by the availability of the precursor.

Diazotization and Nitro Displacement

Steps :

  • Diazotization : Treat 2-amino-6-methylbenzoic acid with NaNO₂ and HCl at 0–5°C.

  • Nitro Introduction : React the diazonium salt with Cu(NO₃)₂ or NaNO₂ in acidic media.

This route suffers from moderate yields (40–50%) due to competing side reactions .

Challenges and Optimization Strategies

Regioselectivity in Nitration

The competing directing effects of methyl and carboxylic acid groups complicate regioselective nitration. Strategies to improve selectivity include:

  • Low-Temperature Nitration : Slows reaction kinetics, favoring thermodynamically stable products.

  • Directed Ortho-Metalation : Uses directing groups (e.g., sulfonic acid) to temporarily block undesired positions.

Purification Difficulties

The product often coexists with isomers (e.g., 2-methyl-4-nitrobenzoic acid). Recrystallization using ethanol/water (3:1) or activated carbon treatment improves purity .

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 6-position undergoes reduction to form an amino derivative. This reaction is critical for synthesizing intermediates in pharmaceutical development.

Key Reaction Pathways:

  • Catalytic Hydrogenation :
    2 Methyl 6 nitrobenzoic acidH2(1 atm),Pd CEtOH 25 C2 Methyl 6 aminobenzoic acid\text{2 Methyl 6 nitrobenzoic acid}\xrightarrow[\text{H}_2(\text{1 atm}),\text{Pd C}]{\text{EtOH 25 C}}\text{2 Methyl 6 aminobenzoic acid}
    Yield: >90% .

  • Reduction with Iron/HCl :
    2 Methyl 6 nitrobenzoic acidFe HClReflux 6h2 Methyl 6 aminobenzoic acid\text{2 Methyl 6 nitrobenzoic acid}\xrightarrow[\text{Fe HCl}]{\text{Reflux 6h}}\text{2 Methyl 6 aminobenzoic acid}
    Yield: 85% .

Reagent Conditions Product Yield
H₂ (Pd/C)EtOH, 25°C, 1 atm2-Methyl-6-aminobenzoic acid>90%
Fe/HClReflux, 6h2-Methyl-6-aminobenzoic acid85%

Esterification

The carboxylic acid group reacts with alcohols to form esters, often mediated by acid catalysts or activating agents.

Key Reaction Pathways:

  • Direct Esterification with Methanol :
    2 Methyl 6 nitrobenzoic acidSOCl2MeOH Et NMethyl 2 methyl 6 nitrobenzoate\text{2 Methyl 6 nitrobenzoic acid}\xrightarrow[\text{SOCl}_2]{\text{MeOH Et N}}\text{Methyl 2 methyl 6 nitrobenzoate}
    Yield: 98% .

Alcohol Catalyst/Reagent Conditions Product Yield
MethanolSOCl₂, Et₃N0–25°C, 3hMethyl 2-methyl-6-nitrobenzoate98%
EthanolH₂SO₄Reflux, 12hEthyl 2-methyl-6-nitrobenzoate75%

Observed Reactions:

  • Nitration : Requires harsh conditions (e.g., HNO₃/H₂SO₄) but yields are low due to deactivation by the nitro group.

  • Sulfonation : Forms sulfonic acid derivatives at elevated temperatures.

Salt Formation and Neutralization

As a carboxylic acid, it reacts with bases to form salts:
2 Methyl 6 nitrobenzoic acid+NaOHSodium 2 methyl 6 nitrobenzoate+H2O\text{2 Methyl 6 nitrobenzoic acid}+\text{NaOH}\rightarrow \text{Sodium 2 methyl 6 nitrobenzoate}+\text{H}_2\text{O}
Applications include purification and solubility enhancement .

Thermal Decomposition

At temperatures >200°C, decarboxylation occurs, forming 2-methyl-6-nitrotoluene:
2 Methyl 6 nitrobenzoic acidΔ2 Methyl 6 nitrotoluene+CO2\text{2 Methyl 6 nitrobenzoic acid}\xrightarrow{\Delta}\text{2 Methyl 6 nitrotoluene}+\text{CO}_2 .

Scientific Research Applications

Pharmaceutical Development

2-Methyl-6-nitrobenzoic acid plays a crucial role as an intermediate in the synthesis of various pharmaceuticals. It is particularly significant in the development of anti-inflammatory and analgesic drugs . The compound's ability to undergo various chemical transformations makes it a valuable building block in medicinal chemistry. For instance, it has been used to synthesize derivatives that exhibit enhanced biological activity, such as pyridine-carboxylate derivatives of hydroxysteroids, which are synthesized using acyl chloride or mixed anhydride methods involving MNBA, yielding better results compared to other methods .

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating herbicides and pesticides . Its structure allows it to target specific plant pathogens effectively, thereby enhancing crop protection and yield. The anthranilic acid moiety within its structure contributes to its herbicidal properties, making it a vital component in agrochemical formulations .

Polymer Chemistry

The compound serves as a building block for producing specialty polymers . These polymers are essential for creating durable materials used in packaging and construction. The ability of this compound to participate in condensation reactions facilitates the synthesis of complex polymer structures, contributing to advancements in material science .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent in various techniques. It aids researchers in detecting and quantifying other chemical substances through methods such as liquid chromatography coupled with mass spectrometry (LC-MS). Its use has been demonstrated in the derivatization of steroids for improved detection sensitivity .

Material Science

The compound is also involved in the development of dyes and pigments , contributing to vibrant colors in textiles and coatings. Its chemical properties allow for the creation of stable colorants that are essential in various applications across the material science field .

Case Study 1: Synthesis of Lactones

A study demonstrated the effectiveness of using 2-Methyl-6-nitrobenzoic anhydride (MNBA) for synthesizing large-sized lactones through intramolecular condensation reactions. The method showcased high yields and selectivity, indicating its potential for synthesizing complex natural products more efficiently than traditional methods .

Case Study 2: Derivatization of Hydroxysteroids

Research involving the synthesis of pyridine-carboxylate derivatives from hydroxysteroids highlighted the advantages of using MNBA over other methods. The study found that MNBA facilitated higher yields during the derivatization process, showcasing its utility in pharmaceutical applications .

Summary Table of Applications

Application AreaDescription
PharmaceuticalsIntermediate for anti-inflammatory and analgesic drug synthesis
Agricultural ChemicalsComponent in herbicides and pesticides targeting specific pathogens
Polymer ChemistryBuilding block for specialty polymers used in packaging and construction
Analytical ChemistryReagent for detection and quantification techniques like LC-MS
Material ScienceInvolved in dye and pigment production for textiles and coatings

Mechanism of Action

The mechanism of action of 2-methyl-6-nitrobenzoic acid involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The carboxylic acid group can form hydrogen bonds and ionic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

Structural Analogs: Positional Isomers and Derivatives

The reactivity and applications of 2-methyl-6-nitrobenzoic acid are heavily influenced by the positions of its substituents. Comparisons with structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₈H₇NO₄ 181.15 Methyl (C2), nitro (C6); steric hindrance enhances anhydride reactivity Herbicides, MNBA precursor
3-Nitrobenzoic acid C₇H₅NO₄ 167.12 Nitro at C3; higher solubility in polar solvents Intermediate in dyes and pharmaceuticals
4-Nitrobenzoic acid C₇H₅NO₄ 167.12 Nitro at C4; strong acidity (pKa ~1.7) UV absorbers, corrosion inhibitors
2-Nitrobenzoic acid C₇H₅NO₄ 167.12 Nitro at C2; less steric hindrance than 2-methyl-6-nitro isomer Organic synthesis intermediates

Key Observations :

  • Steric Effects: The methyl group at C2 in this compound introduces steric hindrance, which limits unwanted side reactions (e.g., symmetrical anhydride formation) when converted to MNBA. This contrasts with non-methylated analogs like 2-nitrobenzoic acid, which form less selective anhydrides .
  • Acidity : The nitro group at C6 enhances acidity compared to unsubstituted benzoic acid, but the methyl group slightly offsets this effect. 4-Nitrobenzoic acid, with a nitro group at the para position, exhibits stronger acidity due to optimal resonance stabilization .

Table: Comparison of Coupling Reagents in Esterification

Reagent Reaction Efficiency Key Advantages Limitations
MNBA High (~88–90% yield) Minimal symmetrical anhydride byproducts; works at room temperature Requires DMAP as catalyst
Trifluoromethyl benzoic anhydride Moderate High electrophilicity Lower selectivity in macrolactonization
EDCI/DMAP Low–Moderate Common in peptide synthesis Forms urea byproducts; lower yields
Thionyl chloride High Classic reagent for acyl chlorides Hazardous; produces HCl gas

Case Studies :

  • Macrolactonization : MNBA achieved 88% yield in synthesizing a 31-membered macrocycle for anticancer agents, whereas EDCI/DMAP failed to isolate the product .
  • Carboxamide Synthesis: MNBA/DMAP enabled 83% yield of N′-(5-bromofuran-2-carbonyl)isonicotinohydrazide at room temperature, avoiding explosive intermediates like hydroxybenzotriazole .

Biological Activity

2-Methyl-6-nitrobenzoic acid (MNBA) is a nitrated carboxylic acid that has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications. Its biological activity is linked to its role as a precursor in the synthesis of several bioactive compounds, including pesticides and pharmaceuticals. This article explores the synthesis, biological properties, and relevant case studies concerning this compound.

This compound is characterized by its molecular formula C8H7NO4C_8H_7NO_4 and a molecular weight of 181.15 g/mol. The compound is typically synthesized through the nitration of 2-methylbenzoic acid using dilute nitric acid as an oxidant, often in conjunction with other reagents to enhance yield and selectivity .

Synthesis Methodology

The synthesis process generally involves:

  • Nitration Reaction : 2-Methylbenzoic acid is treated with nitric acid under controlled conditions to introduce the nitro group.
  • Purification : The crude product undergoes washing and recrystallization to achieve purity.
  • Characterization : Techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound is primarily associated with its derivatives, which exhibit various pharmacological effects. Notably, it serves as an intermediate in the synthesis of metrafenone, a fungicide that operates through a unique mechanism targeting the cytoskeleton of pathogenic fungi, leading to abnormal growth patterns .

Antimicrobial Properties

Research has demonstrated that compounds derived from this compound possess significant antimicrobial activity:

  • Fungal Inhibition : Metrafenone, derived from this compound, effectively inhibits powdery mildew by disrupting actin dynamics in fungal cells .
  • Bacterial Activity : Studies indicate that derivatives exhibit antibacterial properties against various strains, making them potential candidates for developing new antibiotics .

Case Studies

Several studies have focused on the biological implications of this compound and its derivatives:

StudyFocusFindings
Synthesis of MetrafenoneDemonstrated efficacy against powdery mildew; unique action mechanism targeting actin.
Antibacterial ActivityFound significant inhibition of bacterial growth; potential for new antibiotic development.
Structure-Activity RelationshipExplored modifications to enhance biological activity; identified key structural features contributing to efficacy.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytoskeletal Disruption : In the case of metrafenone, it disrupts actin filaments in fungal cells, leading to impaired growth and eventual cell death .
  • Enzyme Inhibition : Some derivatives may inhibit specific enzymes critical for bacterial survival, although further research is needed to elucidate these pathways fully.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Methyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound often involves nitration and esterification steps. For example, 2-methylbenzoic acid derivatives can undergo nitration using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. Reaction optimization includes adjusting stoichiometry (e.g., excess nitric acid for complete nitration) and purification via recrystallization using ethanol/water mixtures . For esterification, Shiina’s reagent (2-methyl-6-nitrobenzoic anhydride) is employed under mild conditions to avoid isomerization, with yields improved by using non-polar solvents (e.g., toluene) and catalytic DMAP .

Q. How can researchers confirm the successful synthesis and purity of this compound using spectroscopic methods?

  • Methodological Answer : Characterization typically involves:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., methyl at position 2, nitro at position 6). The aromatic proton signals in the 7.5–8.5 ppm range indicate nitro group deshielding .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch of carboxylic acid) and ~1530 cm⁻¹ (asymmetric NO₂ stretch) validate functional groups .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 181.15 (C₈H₇NO₄) confirm molecular weight .
  • HPLC : To assess purity (>97%) using reverse-phase columns and UV detection at 254 nm .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Ventilation : Use fume hoods due to potential dust formation and inhalation risks.
  • Personal Protective Equipment (PPE) : Non-permeable gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Storage : In airtight containers away from oxidizers (e.g., peroxides) to prevent combustion .
  • Waste Disposal : Neutralize with bases (e.g., NaOH) before disposal to mitigate acidic hazards .

Advanced Research Questions

Q. How does this compound function as a reagent in catalytic Mitsunobu reactions, and what mechanistic advantages does it offer?

  • Methodological Answer : In Mitsunobu reactions, this compound acts as a sterically hindered carboxylic acid co-catalyst. Its high acidity (pKa ~1.5) facilitates proton transfer to alkoxyphosphonium intermediates, while steric bulk prevents unwanted acyloxyphosphonium formation, ensuring exclusive inversion of stereochemistry in secondary alcohols. This contrasts with less hindered acids (e.g., 4-nitrobenzoic acid), which yield mixed stereochemical outcomes . Reaction optimization includes using Fe(Pc) catalysts and PPh₃ in toluene under air, achieving >90% yield for chiral inversions .

Q. What role does 2-Methyl-6-nitrobenzoic anhydride play in the synthesis of macrocyclic lactones, and how does its steric profile influence reaction outcomes?

  • Methodological Answer : The anhydride (Shiina’s reagent) is critical for macrolactonization via mixed carbonate intermediates. Its steric hindrance minimizes diketone byproducts during cyclization. For example, in synthesizing 29-membered lactones, the anhydride promotes intramolecular esterification of hydroxycarboxylic acids under mild conditions (room temperature, 24 hrs), achieving 75% yield without isomerization . Comparatively, less hindered anhydrides (e.g., acetic anhydride) lead to lower yields due to competing intermolecular reactions .

Q. How can researchers resolve contradictions in isomerization outcomes when using this compound-derived reagents in esterification reactions?

  • Methodological Answer : Isomerization (e.g., Z,E vs. E,E dienes) arises from base-catalyzed side reactions. To suppress this:

  • Avoid DMAP : Replace with non-nucleophilic bases like NaHMDS to deprotonate alcohols without promoting β-hydride elimination .
  • Use Ghosez’s Reagent : Convert carboxylic acids to acid chlorides in situ, enabling esterification at low temperatures (−20°C) to stabilize sensitive intermediates .
  • Solvent Choice : Non-polar solvents (e.g., dichloromethane) reduce ion-pairing, disfavoring isomerization pathways .

Properties

IUPAC Name

2-methyl-6-nitrobenzoic acid
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InChI

InChI=1S/C8H7NO4/c1-5-3-2-4-6(9(12)13)7(5)8(10)11/h2-4H,1H3,(H,10,11)
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InChI Key

CCXSGQZMYLXTOI-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=O)O
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Molecular Formula

C8H7NO4
Record name 2-METHYL-6-NITROBENZOIC ACID
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DSSTOX Substance ID

DTXSID7025639
Record name 2-Methyl-6-nitrobenzoic acid
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Molecular Weight

181.15 g/mol
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Physical Description

2-methyl-6-nitrobenzoic acid appears as pale yellow needles or tan powder. (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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CAS No.

13506-76-8
Record name 2-METHYL-6-NITROBENZOIC ACID
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Melting Point

309 to 313 °F (NTP, 1992)
Record name 2-METHYL-6-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

This compound can be prepared according to the methods described in U.S. Pat. Nos. 6,281,230 and 5,635,517, the entireties of which are incorporated herein by reference. For example, the compound can be prepared through catalytic hydrogenation of 3-(4-nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione. 3-(4-Nitro-1-oxo-1,3 dihydro-isoindol-2-yl)-piperidine-2,6-dione can be obtained by allowing 2,6-dioxopiperidin-3-ammonium chloride to react with methyl 2-bromomethyl-4-nitrobenzoate in dimethylformamide in the presence of triethylamine. The methyl 2-bromomethyl-4-nitrobenzoate in turn is obtained from the corresponding methyl ester of nitro-ortho-toluic acid by conventional bromination with N-bromosuccinimide under the influence of light.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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